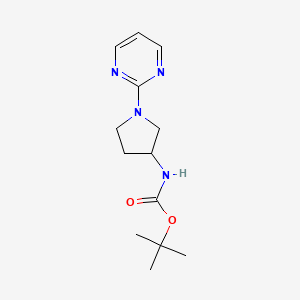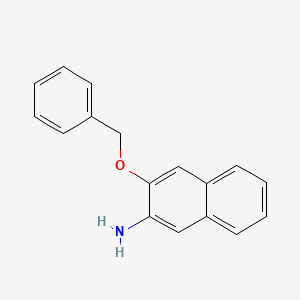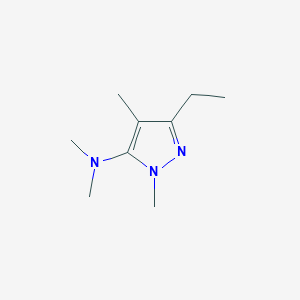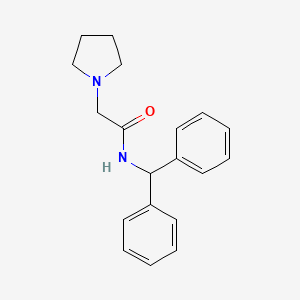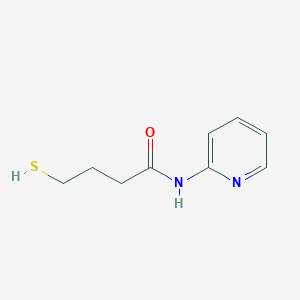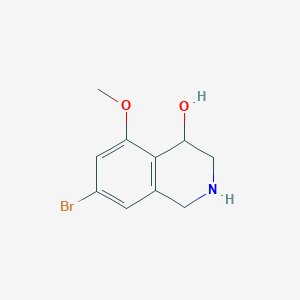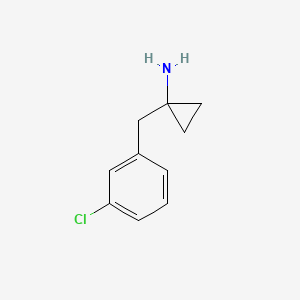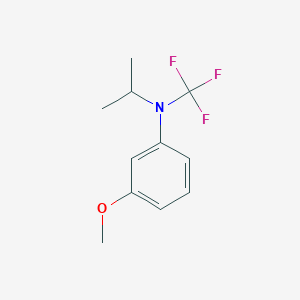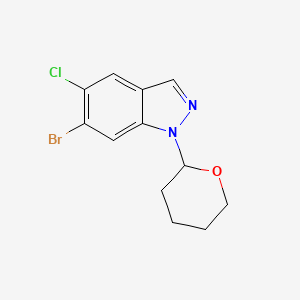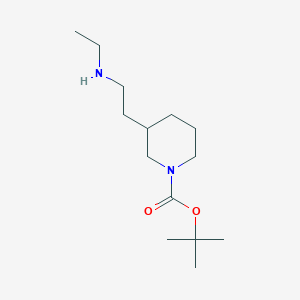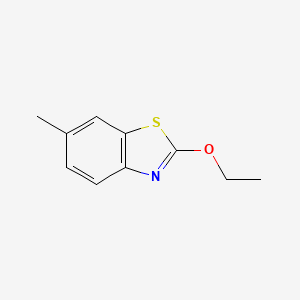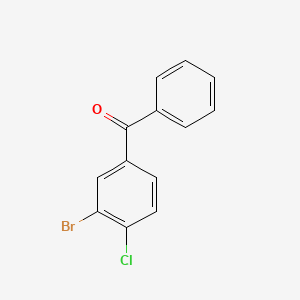
Methanone, (3-bromo-4-chlorophenyl)phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (3-bromo-4-chlorophenyl)phenyl- is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-bromo-4-chlorophenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of Methanone, (3-bromo-4-chlorophenyl)phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Methanone, (3-bromo-4-chlorophenyl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
Methanone, (3-bromo-4-chlorophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (3-bromo-4-chlorophenyl)phenyl- depends on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the bromine atom.
Methanone, (4-bromophenyl)phenyl-: Similar structure but lacks the chlorine atom.
Methanone, (3-chlorophenyl)phenyl-: Similar structure but lacks the bromine atom.
Uniqueness
Methanone, (3-bromo-4-chlorophenyl)phenyl- is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution can lead to different chemical and biological properties compared to its mono-substituted counterparts.
属性
CAS 编号 |
782-03-6 |
|---|---|
分子式 |
C13H8BrClO |
分子量 |
295.56 g/mol |
IUPAC 名称 |
(3-bromo-4-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
VFANKUNNLZRLBG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


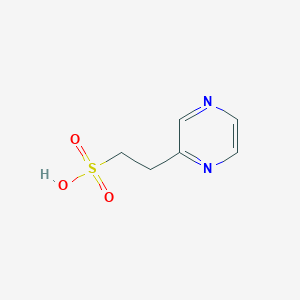
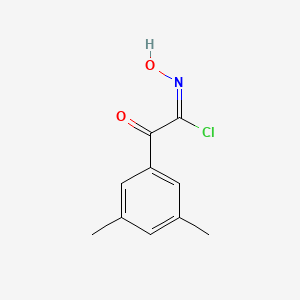
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
